N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11-6-17(26)23-13(9-27-18(23)21-11)7-15(24)19-4-5-22-10-20-14(8-16(22)25)12-2-3-12/h6,8,10,12-13H,2-5,7,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVYEZEUCZFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine and thiazolopyrimidine precursors. These precursors are then coupled through a series of reactions, including condensation, cyclization, and acylation.
Condensation: The initial step involves the condensation of appropriate starting materials to form the pyrimidine ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Cyclization: The next step involves the cyclization of the intermediate to form the thiazolopyrimidine ring. This step often requires the use of a strong base or acid to facilitate ring closure.
Acylation: The final step involves the acylation of the intermediate to introduce the acetamide group. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets.
Medicine: Potential therapeutic applications, including as an anti-cancer agent. Studies focus on its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine and Thiazolopyrimidine Families
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Differences
- Core Heterocycles: The target compound’s pyrimidine ring (two nitrogens at 1,3-positions) contrasts with pyridazine (two adjacent nitrogens) in , which alters electronic distribution and hydrogen-bonding capacity .
- Keto groups at positions 5 and 6 may enable stronger hydrogen bonding versus ester or thioether substituents in analogues () .
Crystallographic and Packing Behavior
- The thiazolopyrimidine ring in exhibits a flattened boat conformation with significant puckering (deviation: 0.224 Å), influencing crystal packing via C–H···O interactions . The target compound’s cyclopropyl group may induce similar non-planar geometry, affecting its solid-state stability .
- Compared to the triclinic packing in (P1 space group), the target compound’s smaller substituents may favor denser crystalline arrangements.
Biological Activity
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₆N₄O₃S |
| Molecular Weight | 288.3018 g/mol |
| CAS Number | 2034358-26-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and downstream signaling pathways.
- Antioxidant Activity : Potential scavenging of free radicals may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- In vitro Studies : Compounds in this class have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The thiazolo-pyrimidine derivatives have been studied for their anticancer potential. Some findings include:
- Cell Proliferation Inhibition : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation in various tumor models.
- Mechanistic Insights : The anticancer activity may be linked to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their anti-inflammatory properties:
- Cytokine Inhibition : They can reduce the production of pro-inflammatory cytokines in activated immune cells.
- Animal Models : In vivo studies suggest that these compounds can ameliorate symptoms in models of inflammatory diseases .
Case Studies and Research Findings
A number of studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Study on Myeloperoxidase Inhibition : A related compound was found to inhibit myeloperoxidase (MPO), suggesting potential applications in treating autoimmune disorders .
- Docking Studies : Computational studies have provided insights into binding interactions with amino acids in target proteins, indicating favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
